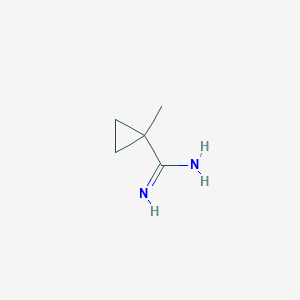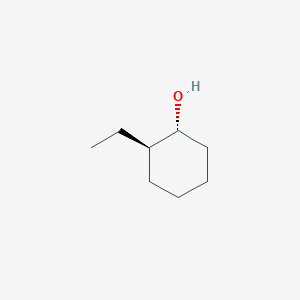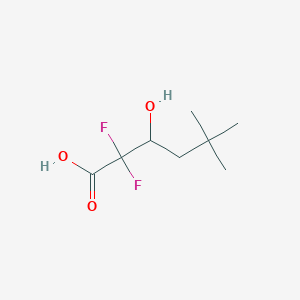
2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 3-hydroxy-5,5-dimethylhexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents safely. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,2-difluoro-5,5-dimethylhexanoic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-5,5-dimethylhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde: Another fluorinated compound with similar reactivity but different structural features.
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid: A closely related compound with slight variations in the molecular structure.
Uniqueness
2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid stands out due to its unique combination of fluorine atoms and hydroxyl group, providing a balance of stability and reactivity that is valuable for various research applications .
Properties
Molecular Formula |
C8H14F2O3 |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxy-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H14F2O3/c1-7(2,3)4-5(11)8(9,10)6(12)13/h5,11H,4H2,1-3H3,(H,12,13) |
InChI Key |
NBCFUNFANPATOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


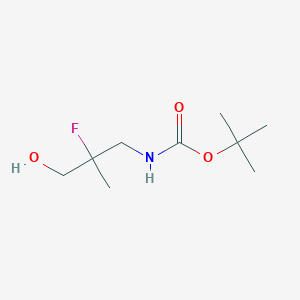

![3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)
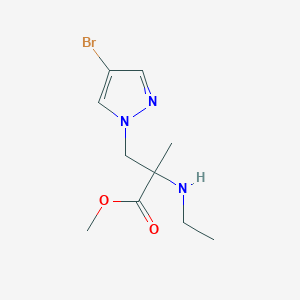
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B13623480.png)
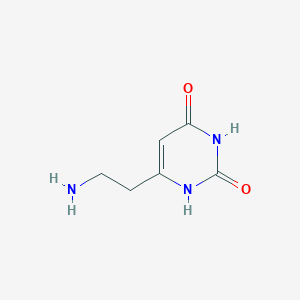
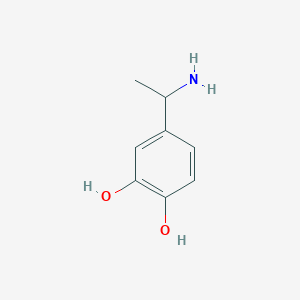
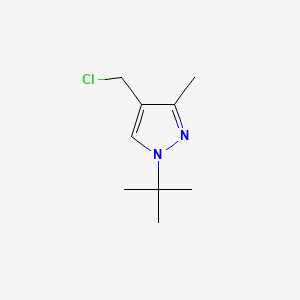
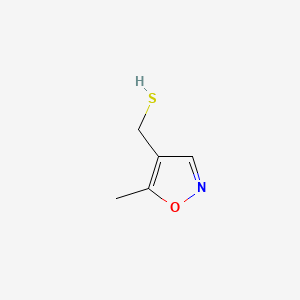


![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)
